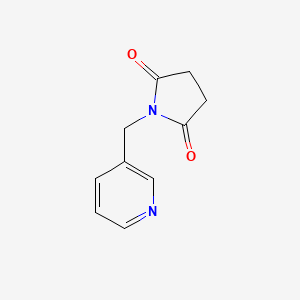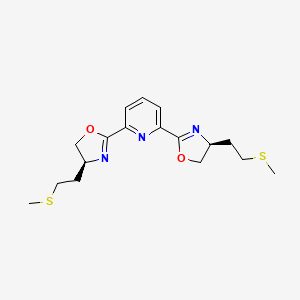
2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with two oxazoline groups These oxazoline groups are further modified with methylthioethyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.
Substitution on Pyridine Ring: The oxazoline rings are then introduced onto the pyridine ring through a nucleophilic substitution reaction.
Introduction of Methylthioethyl Groups:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylthioethyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The oxazoline rings can be reduced to amino alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and carbon-carbon bond formation. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
相似化合物的比较
Similar Compounds
2,6-Bis((S)-4-(2-hydroxyethyl)-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with hydroxyethyl groups instead of methylthioethyl groups.
2,6-Bis((S)-4-(2-ethyl)-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with ethyl groups instead of methylthioethyl groups.
Uniqueness
2,6-Bis((S)-4-(2-(methylthio)ethyl)-4,5-dihydrooxazol-2-yl)pyridine is unique due to the presence of the methylthioethyl groups, which can impart different electronic and steric properties compared to its analogs. This can influence its reactivity and the stability of the metal complexes it forms, making it a valuable compound for specific catalytic applications.
属性
分子式 |
C17H23N3O2S2 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
(4S)-4-(2-methylsulfanylethyl)-2-[6-[(4S)-4-(2-methylsulfanylethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H23N3O2S2/c1-23-8-6-12-10-21-16(18-12)14-4-3-5-15(20-14)17-19-13(11-22-17)7-9-24-2/h3-5,12-13H,6-11H2,1-2H3/t12-,13-/m0/s1 |
InChI 键 |
GTNGWYMFPVVIDJ-STQMWFEESA-N |
手性 SMILES |
CSCC[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)CCSC |
规范 SMILES |
CSCCC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CCSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


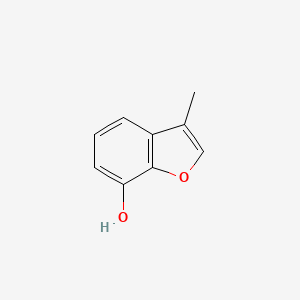

![N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12880527.png)
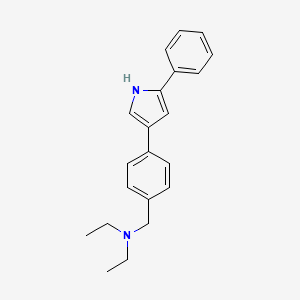
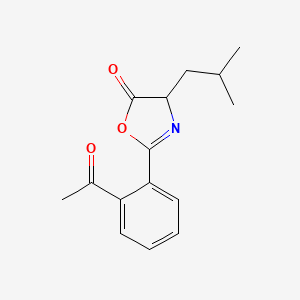
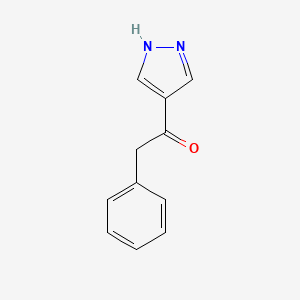
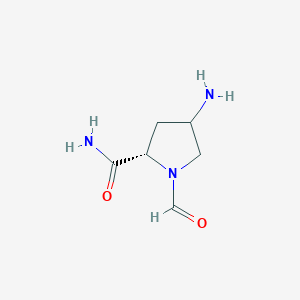
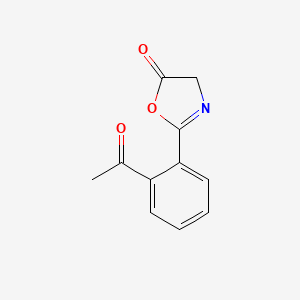
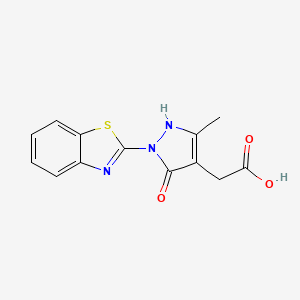
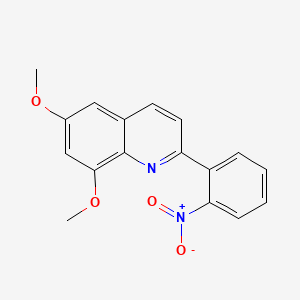
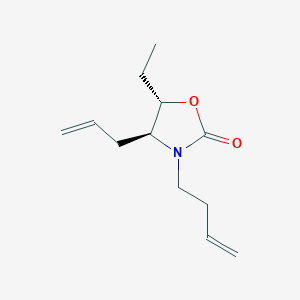
![1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12880598.png)
